Rf470DL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H31ClN4O5S |

|---|---|

Molecular Weight |

547.1 g/mol |

IUPAC Name |

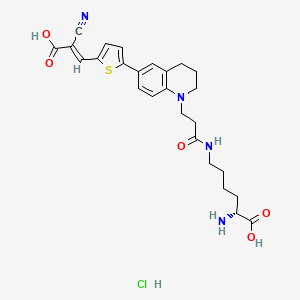

(2R)-2-amino-6-[3-[6-[5-[(E)-2-carboxy-2-cyanoethenyl]thiophen-2-yl]-3,4-dihydro-2H-quinolin-1-yl]propanoylamino]hexanoic acid;hydrochloride |

InChI |

InChI=1S/C26H30N4O5S.ClH/c27-16-19(25(32)33)15-20-7-9-23(36-20)18-6-8-22-17(14-18)4-3-12-30(22)13-10-24(31)29-11-2-1-5-21(28)26(34)35;/h6-9,14-15,21H,1-5,10-13,28H2,(H,29,31)(H,32,33)(H,34,35);1H/b19-15+;/t21-;/m1./s1 |

InChI Key |

ITTDOARQMPIHGH-IVUCCOTMSA-N |

Isomeric SMILES |

C1CC2=C(C=CC(=C2)C3=CC=C(S3)/C=C(\C#N)/C(=O)O)N(C1)CCC(=O)NCCCC[C@H](C(=O)O)N.Cl |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C3=CC=C(S3)C=C(C#N)C(=O)O)N(C1)CCC(=O)NCCCCC(C(=O)O)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Rf470DL: A Technical Guide to its Rotor-Fluorogenic Fluorescence

For Immediate Release

This technical guide provides an in-depth analysis of the fluorescence mechanism of Rf470DL, a novel fluorogenic probe for real-time imaging of bacterial cell wall biosynthesis. Tailored for researchers, scientists, and professionals in drug development, this document outlines the core principles of its function, summarizes its quantitative properties, details experimental protocols for its application, and visualizes its mechanism of action and experimental workflows.

Introduction to this compound

This compound is a fluorescent D-amino acid (FDAA) specifically designed to label peptidoglycans (PG) in the cell walls of live bacteria.[1] Its innovative "rotor-fluorogenic" nature allows for the direct visualization of cell wall synthesis without the need for wash steps, a significant advantage over traditional fluorescent probes that often generate high background signals.[2] this compound is a valuable tool for studying bacterial morphology, growth, and for high-throughput screening of antibiotics that target cell wall biosynthesis.[2]

The Rotor-Fluorogenic Mechanism of Fluorescence

The fluorescence of this compound is contingent upon its molecular environment. The core of its mechanism lies in its chemical structure, which includes a molecular rotor.[1][2]

-

In a free, unbound state , such as in an aqueous solution, the molecular rotor of the this compound molecule can rotate freely. This rotation provides a non-radiative pathway for the molecule to return to its ground state after excitation by light. Consequently, the fluorescence is quenched, and the molecule is essentially non-fluorescent.

-

In a bound, incorporated state , the mechanism is as follows:

-

Metabolic Incorporation: Bacteria recognize the D-amino acid portion of this compound and incorporate it into their growing peptidoglycan chains via the promiscuous nature of the PG biosynthetic pathway.[2]

-

Restricted Rotation: Once integrated into the rigid, cross-linked structure of the bacterial cell wall, the environment severely constrains the free rotation of the molecular rotor.[2]

-

Fluorescence Activation: With the non-radiative decay pathway of rotor movement inhibited, the excited molecule is forced to release its energy through the radiative pathway of fluorescence. This results in a significant increase in fluorescence intensity, specifically at the sites of new cell wall synthesis.[2]

-

This "on-off" switching mechanism, directly linked to the physical constraint of the fluorophore, is what defines this compound as a rotor-fluorogenic probe.

Quantitative Data

The key photophysical properties of this compound are summarized in the table below. These values are crucial for designing and executing imaging experiments.

| Property | Value | Conditions | Reference |

| Excitation Wavelength (λex) | ~470 nm | PBS with 50% glycerol | [1] |

| Emission Wavelength (λem) | ~620 nm - 640 nm | PBS with 50% glycerol | [1][2] |

| Quantum Yield (φ) | 0.042 | PBS with 50% glycerol | [1] |

| Molar Extinction Coefficient (ε) | 33,106 M⁻¹cm⁻¹ | PBS with 50% glycerol | [1] |

| Molecular Weight | 547.07 g/mol | - | [1] |

| Purity | ≥95% (HPLC) | - | [1] |

| Solubility | Up to 100 mM in DMSO | - | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on established research.[2][3]

Real-Time Imaging of Peptidoglycan Synthesis in Live Bacteria

This protocol allows for the direct visualization of bacterial growth and division.

-

Preparation of Agarose (B213101) Pads:

-

Prepare a 1.5% (w/v) solution of low-melting-point agarose in a suitable growth medium (e.g., LB broth).

-

Heat the solution to dissolve the agarose completely and then cool to approximately 45-50°C.

-

Add this compound to the molten agarose solution to a final concentration of 1-5 µM.

-

Pipette a small volume (e.g., 3-5 µL) of the warm agarose-Rf470DL mixture onto a cavity microscope slide and allow it to solidify.

-

-

Cell Preparation and Mounting:

-

Culture bacteria to the desired growth phase (typically exponential phase).

-

Concentrate the bacterial cells by centrifugation and resuspend in a small volume of fresh medium.

-

Spot a small volume (e.g., 1 µL) of the cell suspension onto the solidified agarose pad.

-

Cover the pad with a coverslip.

-

-

Time-Lapse Fluorescence Microscopy:

-

Place the slide on a fluorescence microscope equipped with an incubation chamber to maintain the appropriate temperature for bacterial growth.

-

Use an appropriate filter set for this compound (e.g., excitation ~470 nm, emission ~620 nm).

-

Acquire images at regular time intervals (e.g., every 1-5 minutes) to monitor the appearance and localization of the fluorescent signal, which corresponds to new peptidoglycan synthesis.[2][3]

-

In Vitro Transpeptidation Assay

This high-throughput assay can be used to screen for inhibitors of penicillin-binding proteins (PBPs), which are key enzymes in peptidoglycan synthesis.

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).

-

Prepare a stock solution of a synthetic peptidoglycan substrate (e.g., Lipid II precursor).

-

Prepare a stock solution of this compound in DMSO.

-

Purify the target PBP enzyme (e.g., S. aureus PBP4).

-

-

Assay Setup:

-

In a 96-well plate, add the reaction buffer.

-

Add the synthetic PG substrate and this compound to each well.

-

If screening for inhibitors, add the test compounds to the respective wells.

-

Initiate the reaction by adding the PBP enzyme to each well.

-

-

Fluorescence Measurement:

-

Immediately place the 96-well plate in a plate reader.

-

Measure the fluorescence intensity over time (e.g., every 30-60 seconds) using excitation and emission wavelengths appropriate for this compound.

-

An increase in fluorescence indicates the incorporation of this compound into the substrate by the PBP, signifying enzymatic activity. A lack of increase in the presence of a test compound suggests inhibition.[2][3]

-

Conclusion

This compound represents a significant advancement in the study of bacterial physiology. Its rotor-fluorogenic mechanism provides a high signal-to-noise ratio for no-wash, real-time imaging of peptidoglycan biosynthesis. The protocols and data presented herein serve as a comprehensive resource for researchers aiming to leverage this powerful tool in microbiology and antibiotic discovery.

References

The Fluorogenic Probe Rf470DL: A Technical Guide to Excitation, Emission, and Application in Bacterial Cell Wall Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Rf470DL, a rotor-fluorogenic fluorescent D-amino acid used for labeling peptidoglycans in live bacteria. We will delve into its spectral properties, provide detailed experimental protocols, and visualize the relevant biological pathways and workflows.

Core Properties of this compound

This compound is a powerful tool for studying bacterial cell wall biosynthesis due to its unique fluorogenic properties. It only becomes fluorescent upon incorporation into the peptidoglycan layer, enabling no-wash, real-time imaging of cell wall synthesis.[1] This characteristic is a significant advantage over traditional fluorescent D-amino acids that require washing steps to remove background fluorescence.[1]

Quantitative Data Summary

The key photophysical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~470 nm | [2] |

| Emission Maximum (λem) | ~620-640 nm | [2] |

| Quantum Yield (Φ) | 0.042 | Measured in PBS with 50% glycerol.[2] |

| Molar Extinction Coefficient (ε) | 33,106 M⁻¹cm⁻¹ | Measured in PBS with 50% glycerol.[2] |

| Molecular Weight | 547.07 g/mol | |

| Formula | C₂₆H₃₀N₄O₅S·HCl | |

| Solubility | Soluble to 100 mM in DMSO | |

| Storage | Store at -20°C, protect from light |

Visualizing the Peptidoglycan Biosynthesis Pathway

This compound is incorporated into the bacterial cell wall during the final stages of peptidoglycan biosynthesis. The following diagram illustrates this pathway, highlighting the enzymatic steps that lead to the incorporation of D-amino acids, and thus this compound, into the growing peptidoglycan network.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Fluorescence Microscopy of Live Bacteria

This protocol outlines the steps for real-time imaging of peptidoglycan synthesis in live bacteria.

Materials:

-

Bacterial culture in exponential growth phase.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Growth medium (e.g., LB, TSB).

-

Microscope slides with or without wells.

-

Coverslips.

-

Fluorescence microscope with appropriate filter sets (Excitation: ~470 nm, Emission: ~620 nm).

Protocol:

-

Preparation of Agarose Pads:

-

Prepare a 1.5% (w/v) agarose solution in the appropriate growth medium.

-

Heat to dissolve and then cool to ~50-60°C.

-

Add this compound to the molten agarose to a final concentration of 100-500 µM. Mix gently.

-

Pipette a small volume (e.g., 5-10 µL) onto a microscope slide and immediately cover with another slide to create a flat, thin pad.

-

Alternatively, for slides with wells, fill the well with the agarose-Rf470DL mixture.

-

-

Cell Preparation and Mounting:

-

Take an aliquot of the bacterial culture in the exponential growth phase.

-

Concentrate the cells by centrifugation (e.g., 5000 x g for 2 minutes) and resuspend in a small volume of fresh medium.

-

Spot 1-2 µL of the concentrated cell suspension onto the solidified agarose pad.

-

Allow the liquid to absorb into the pad for a few minutes.

-

Place a coverslip over the cells.

-

-

Imaging:

-

Immediately transfer the slide to the fluorescence microscope.

-

Use an objective suitable for live-cell imaging (e.g., 60x or 100x oil immersion).

-

Set the excitation and emission filters for this compound (e.g., a Cy3 or similar filter set may be suitable).

-

Acquire images at desired time intervals to observe the real-time incorporation of this compound into the sites of new cell wall synthesis.

-

Flow Cytometry Analysis of Bacterial Labeling

This protocol provides a general framework for analyzing bacterial populations labeled with this compound using flow cytometry. This can be used to assess cell wall synthesis activity or to differentiate bacterial populations.

Materials:

-

Bacterial culture.

-

This compound stock solution.

-

Phosphate-buffered saline (PBS) or other suitable buffer.

-

Flow cytometer with a blue laser (e.g., 488 nm) and appropriate emission filters for red fluorescence.

Protocol:

-

Bacterial Staining:

-

Grow bacterial cultures to the desired growth phase.

-

Add this compound to the culture at a final concentration of 100-500 µM.

-

Incubate under normal growth conditions for a period sufficient for labeling (e.g., 30 minutes to a few hours). This will depend on the bacterial species and growth rate.

-

(Optional) If high background is a concern, pellet the cells by centrifugation and wash once with PBS. However, one of the advantages of this compound is its low background fluorescence in solution.

-

-

Sample Preparation for Flow Cytometry:

-

Pellet the labeled cells by centrifugation.

-

Resuspend the cells in PBS to a concentration of approximately 10⁶ to 10⁷ cells/mL.

-

Filter the cell suspension through a 35-40 µm cell strainer to remove any large clumps.

-

-

Flow Cytometry Acquisition:

-

Set up the flow cytometer with the appropriate laser and filter configuration. Use the 488 nm laser for excitation and a filter that captures emissions around 620 nm (e.g., a PE-Texas Red or similar channel).

-

Use forward scatter (FSC) and side scatter (SSC) to gate on the bacterial population and exclude debris.

-

Acquire data for the labeled samples, as well as for an unlabeled control to set the background fluorescence.

-

-

Data Analysis:

-

Analyze the fluorescence intensity of the gated bacterial population.

-

Compare the fluorescence of treated versus untreated samples or different bacterial populations.

-

A Note on Western Blotting

This compound is a small molecule fluorescent probe that specifically labels the peptidoglycan of the bacterial cell wall. Standard western blotting techniques are designed to detect specific proteins that have been separated by size using gel electrophoresis and transferred to a membrane. Because this compound does not target proteins, it is not a suitable reagent for traditional western blotting applications.

Conclusion

This compound is a valuable tool for the real-time investigation of peptidoglycan biosynthesis in live bacteria. Its fluorogenic nature simplifies experimental workflows by eliminating the need for wash steps, making it ideal for high-temporal-resolution microscopy and potentially for high-throughput screening applications. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their studies of bacterial cell wall dynamics and for the discovery of new antimicrobial agents that target this essential pathway.

References

- 1. Fluorogenic D-amino acids enable real-time monitoring of peptidoglycan biosynthesis and high-throughput transpeptidation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of flow cytometry technique for detection of thinning of peptidoglycan layer as a result of solvent production by Clostridium pasteurianum - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Mechanism of Rf470DL: A Technical Guide to Labeling Live Bacteria

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of Rf470DL, a powerful fluorogenic probe for visualizing peptidoglycan synthesis in live bacteria. We will delve into the principles of its fluorescence activation, provide detailed experimental protocols, and present key quantitative data to facilitate its application in your research.

Core Mechanism: A Rotor-Fluorogen Activated by Peptidoglycan Synthesis

This compound is a fluorescent D-amino acid (FDAA) that leverages the bacterium's own cell wall biosynthesis machinery for targeted labeling.[1][2] Its innovative design as a "rotor-fluorogen" is central to its utility, enabling no-wash, real-time imaging of bacterial growth.[1][3]

The underlying principle of its fluorescence is based on a phenomenon known as Twisted Intramolecular Charge Transfer (TICT).[4][5] In its free, unbound state in an aqueous environment, the fluorophore of this compound can freely rotate. Upon excitation with light, this rotation leads to the formation of a non-radiative TICT state, causing the molecule to be virtually non-fluorescent.[4][5]

However, when this compound is incorporated into the dense, sterically hindered environment of the bacterial peptidoglycan (PG) layer, this intramolecular rotation is restricted.[3][4] This physical constraint prevents the formation of the non-radiative TICT state. Consequently, upon excitation, the molecule is forced to release its energy through fluorescence, resulting in a bright, localized signal at the sites of active cell wall synthesis.[3] This mechanism allows for the direct visualization of peptidoglycan dynamics without the need for washing steps to remove unbound probe, a significant advantage over traditional fluorescent D-amino acids.[3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, providing a basis for experimental design and comparison with other fluorophores.

| Property | Value | Reference(s) |

| Excitation Wavelength (λex) | ~470 nm | [1] |

| Emission Wavelength (λem) | ~620 nm - 640 nm | [1][3] |

| Quantum Yield (Φ) | 0.042 (in PBS with 50% glycerol) | [1] |

| Extinction Coefficient (ε) | 33,106 M⁻¹ cm⁻¹ (in PBS with 50% glycerol) | [1] |

| Biocompatibility | Highly biocompatible at 1 mM | [3] |

Experimental Protocols

General Considerations:

-

Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria can present a barrier to this compound entry.[3] For efficient labeling, consider using strains with increased outer membrane permeability or pretreating cells with a permeabilizing agent like a low concentration of EDTA.

-

Controls: To confirm that the observed fluorescence is due to enzymatic incorporation into the peptidoglycan, it is recommended to run parallel experiments with the L-enantiomer of this compound, which should not be incorporated and thus will not fluoresce.[3]

Protocol 1: Live-Cell Imaging of Peptidoglycan Synthesis on Agarose (B213101) Pads

This protocol is adapted for real-time visualization of bacterial growth and cell wall synthesis.[3]

Materials:

-

Bacterial culture in exponential growth phase

-

Luria-Bertani (LB) agar (B569324) or other suitable growth medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cavity slides

-

Coverslips

Procedure:

-

Prepare Agarose Pads:

-

Melt a 1.5% (w/v) solution of agarose in the desired growth medium (e.g., LB).

-

Cool the agarose solution to approximately 50-60°C.

-

Add this compound to the molten agarose to a final concentration of 100-500 µM. Mix gently but thoroughly.

-

Pipette a small volume of the this compound-containing agarose onto a cavity slide to form a flat pad. Allow it to solidify completely.

-

-

Cell Preparation and Mounting:

-

Take an aliquot of the exponentially growing bacterial culture.

-

Spot a small volume (1-2 µL) of the cell suspension onto the center of the solidified agarose pad.

-

Carefully place a coverslip over the cells and agarose pad, avoiding air bubbles.

-

-

Microscopy:

-

Immediately transfer the slide to the microscope stage.

-

Use a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~470 nm, Emission: ~620-640 nm).

-

Acquire images at desired time intervals to observe the dynamics of cell wall synthesis.

-

Protocol 2: In Vitro Transpeptidase Activity Assay

This protocol allows for the quantitative measurement of transpeptidase activity using this compound as a fluorogenic substrate.[3]

Materials:

-

Purified transpeptidase enzyme (e.g., S. aureus PBP4)[3]

-

Synthetic peptidoglycan substrate

-

This compound

-

96-well plate

-

Plate reader capable of fluorescence measurement

Procedure:

-

Reaction Setup:

-

In a 96-well plate, prepare a reaction mixture containing the synthetic peptidoglycan substrate and this compound in a suitable buffer.

-

Initiate the reaction by adding the purified transpeptidase enzyme to the wells.

-

-

Fluorescence Measurement:

-

Immediately place the 96-well plate in a plate reader.

-

Measure the fluorescence intensity over time at the appropriate excitation and emission wavelengths for this compound.

-

An increase in fluorescence intensity corresponds to the enzymatic incorporation of this compound into the substrate.

-

-

Controls:

Visualizing the Workflow and Mechanism

The following diagrams illustrate the labeling workflow and the core mechanism of this compound's fluorescence activation.

References

- 1. This compound | Fluorescent Probes for Imaging Bacteria | Tocris Bioscience [tocris.com]

- 2. Fluorescent Probes for Imaging Bacteria | Tocris Bioscience [tocris.com]

- 3. Fluorogenic D-amino acids enable real-time monitoring of peptidoglycan biosynthesis and high-throughput transpeptidation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Far-Red Molecular Rotor Fluorogenic Trehalose Probe for Live Mycobacteria Detection and Drug-Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A fluorescent molecular rotor for biomolecular imaging analysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Unveiling Bacterial Cell Wall Synthesis in Real-Time: A Technical Guide to the Fluorogenic Probe Rf470DL

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial cell wall, a unique and essential organelle, presents a prime target for antimicrobial agents. Understanding the dynamics of its biosynthesis is crucial for the development of new therapeutic strategies. Rf470DL, a rotor-fluorogenic D-amino acid, has emerged as a powerful tool for the real-time visualization and quantification of peptidoglycan (PG) synthesis in live bacteria. This technical guide provides an in-depth overview of this compound, its mechanism of action, detailed experimental protocols for its application, and relevant quantitative data to empower your research and drug discovery efforts.

The Core Principle: A "Light-Up" Probe for Peptidoglycan Synthesis

This compound is a fluorescent D-amino acid analog that is recognized and incorporated into the bacterial cell wall by D,D-transpeptidases (PBPs) and L,D-transpeptidases (Ldts), the key enzymes responsible for cross-linking the peptidoglycan matrix.[1] The ingenious design of this compound lies in its "rotor-fluorogenic" nature. In its free, unbound state in an aqueous environment, the fluorophore of this compound can freely rotate, a process that quenches its fluorescence. However, upon incorporation into the rigid, sterically constrained environment of the peptidoglycan scaffold, this rotation is restricted, forcing the molecule into a planar conformation and causing a dramatic increase in its fluorescence emission.[1] This unique property enables "no-wash" imaging of newly synthesized peptidoglycan, as the background fluorescence from the unbound probe is negligible.[2][3]

Key Advantages of this compound:

-

Real-time monitoring: Enables the continuous tracking of peptidoglycan biosynthesis in living bacteria.[1]

-

No-wash protocol: The fluorogenic nature of the probe eliminates the need for washing steps, minimizing cellular stress and allowing for the study of dynamic processes.[2][3]

-

High sensitivity and specificity: Directly reports on the activity of transpeptidases, the targets of major antibiotic classes like β-lactams.[1]

-

Versatility: Applicable to a wide range of bacterial species and can be used for both in vivo imaging and in vitro enzymatic assays.[1]

Quantitative Data Summary

For ease of reference and experimental design, the key quantitative properties of this compound are summarized in the tables below.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 547.07 g/mol | [2][3] |

| Formula | C₂₆H₃₀N₄O₅S·HCl | [2][3] |

| Excitation Wavelength (λex) | ~470 nm | [2][3] |

| Emission Wavelength (λem) | ~620-640 nm | [2][3] |

| Extinction Coefficient (ε) | 33,106 M⁻¹cm⁻¹ | [2][3] |

| Quantum Yield (Φ) | 0.042 | [2][3] |

| Solubility | Soluble to 100 mM in DMSO | |

| Purity | ≥95% (HPLC) | [2][3] |

| Storage | Store at -20°C | [2][3] |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Protocol 1: Real-Time Imaging of Peptidoglycan Synthesis in Live Bacteria

This protocol describes the general procedure for visualizing active sites of cell wall synthesis in live bacteria using fluorescence microscopy.

Materials:

-

Bacterial culture in exponential growth phase.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Growth medium (e.g., LB, TSB).

-

Microscope slides (cavity slides are recommended).

-

Coverslips.

-

Fluorescence microscope equipped with appropriate filter sets.

Methodology:

-

Prepare Agarose Pads:

-

Prepare a 1.5% (w/v) solution of agarose in the desired growth medium.

-

Heat the solution until the agarose is completely dissolved.

-

Cool the solution to approximately 50-60°C.

-

Add this compound to the molten agarose to a final concentration of 0.5-5 µM. The optimal concentration should be determined empirically for each bacterial species and experimental condition.

-

Pipette a small volume (e.g., 10 µL) of the this compound-containing agarose onto a microscope slide to form a thin, flat pad. Alternatively, fill the well of a cavity slide.

-

Allow the pad to solidify completely.

-

-

Prepare Bacterial Cells:

-

Harvest a small volume of the bacterial culture from the exponential growth phase.

-

If necessary, concentrate the cells by gentle centrifugation (e.g., 2000 x g for 2 minutes) and resuspend in a small volume of fresh growth medium.

-

-

Mounting for Microscopy:

-

Spot a small volume (e.g., 1-2 µL) of the concentrated cell suspension onto the center of the solidified agarose pad.

-

Allow the liquid to absorb into the pad for a few minutes.

-

Gently place a coverslip over the cells on the agarose pad, avoiding air bubbles.

-

-

Fluorescence Microscopy:

-

Immediately transfer the slide to the stage of a pre-warmed fluorescence microscope.

-

Use an objective lens suitable for bacterial imaging (e.g., 60x or 100x oil immersion).

-

Excite the sample at ~470 nm and collect the emission at ~620-640 nm.

-

Acquire images at desired time intervals to observe the real-time incorporation of this compound into the cell wall.

-

Protocol 2: In Vitro Transpeptidase Activity Assay

This protocol provides a framework for measuring the activity of purified transpeptidases or for high-throughput screening of potential inhibitors.

Materials:

-

Purified transpeptidase (e.g., PBP, Ldt).

-

Synthetic peptidoglycan substrate (e.g., a lipid II analog or a synthetic peptide mimic of the PG stem peptide).

-

This compound stock solution (e.g., 1 mM in DMSO).

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing relevant salts and cofactors).

-

96-well microplate (black, clear bottom recommended).

-

Microplate reader with fluorescence detection capabilities.

Methodology:

-

Prepare Assay Mixture:

-

In each well of the 96-well plate, prepare a reaction mixture containing the assay buffer, the synthetic PG substrate at a suitable concentration (e.g., 10-100 µM), and this compound at a final concentration of 1-10 µM.

-

Include control wells:

-

No enzyme control: Assay mixture without the transpeptidase.

-

No substrate control: Assay mixture without the synthetic PG substrate.

-

Inhibitor control (for screening): Assay mixture with a known inhibitor of the transpeptidase.

-

-

-

Initiate the Reaction:

-

Add the purified transpeptidase to the appropriate wells to initiate the enzymatic reaction. The final enzyme concentration will depend on its activity and should be optimized.

-

-

Monitor Fluorescence:

-

Immediately place the microplate in a plate reader pre-set to the appropriate temperature.

-

Measure the fluorescence intensity over time at an excitation wavelength of ~470 nm and an emission wavelength of ~620-640 nm.

-

Record data at regular intervals (e.g., every 1-5 minutes) for a desired duration (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Subtract the background fluorescence from the no-enzyme control wells.

-

Plot the fluorescence intensity as a function of time to obtain reaction progress curves.

-

The initial rate of the reaction can be calculated from the linear portion of the curve and used to determine enzyme kinetics or the potency of inhibitors.

-

Visualizations

Diagram 1: Mechanism of this compound Fluorogenic Activation

Caption: Mechanism of this compound fluorescence activation upon incorporation into the cell wall.

Diagram 2: Experimental Workflow for Live-Cell Imaging

References

A Technical Guide to the Principles and Applications of Fluorescent D-Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core principles for utilizing fluorescent D-amino acids (FDAAs), powerful tools for probing bacterial cell wall synthesis. We will delve into the fundamental mechanisms of their incorporation, provide detailed experimental protocols for their application, and explore their utility in drug discovery and development.

Core Principles of Fluorescent D-Amino Acids

Fluorescent D-amino acids (FDAAs) are synthetic molecules composed of a fluorophore covalently linked to the side chain of a D-amino acid.[1] These probes are valuable tools because they are metabolically incorporated into the peptidoglycan (PG) of live bacteria, offering a direct and dynamic readout of cell wall synthesis.[2][3] The incorporation process is mediated by the enzymes responsible for the final steps of peptidoglycan biosynthesis, specifically D,D-transpeptidases and L,D-transpeptidases.[4] These enzymes, also known as penicillin-binding proteins (PBPs), catalyze the cross-linking of peptide stems in the bacterial cell wall.[5] FDAAs act as mimics of D-alanine, a key component of the peptide stem, and are thus integrated into the PG structure at sites of active cell wall synthesis and remodeling.[6] This allows for the precise spatial and temporal tracking of bacterial growth.[2]

A key advantage of FDAAs is their ability to label a wide range of bacterial species, including both Gram-positive and Gram-negative bacteria, often with minimal impact on cell viability.[1][7] The choice of fluorophore and D-amino acid backbone can be tailored to specific experimental needs, such as multicolor imaging or super-resolution microscopy.[1] Newer generations of FDAAs, known as rotor-fluorogenic D-amino acids (RfDAAs), offer the additional benefit of becoming fluorescent only upon incorporation into the peptidoglycan, which eliminates the need for washing steps and enables real-time monitoring of cell wall synthesis.[8]

Quantitative Data of Common Fluorescent D-Amino Acids

The selection of an appropriate FDAA is critical for successful experimentation and depends on factors such as the instrumentation available, the bacterial species under investigation, and the desire for multi-color labeling. The following table summarizes the key quantitative properties of several commonly used FDAAs.

| FDAA Name | Abbreviation | Molecular Weight ( g/mol ) | Excitation Max (nm) | Emission Max (nm) | Color |

| 7-hydroxycoumarin-carbonyl-amino-D-alanine | HADA | 328.28 | ~405 | ~450 | Blue |

| NBD-amino-D-alanine | NADA | 381.2 | ~460 | ~555 | Green |

| Fluorescein-D-lysine | FDL | 649.6 | ~490 | ~525 | Green |

| TAMRA-D-lysine | TDL | 673.7 | ~555 | ~575 | Red |

| Alexa Fluor 350 D-lysine | AF350DL | - | 348 | 448 | Blue |

| BODIPY FL D-alanine | BADA | - | 502 | 518 | Green |

| Lucifer Yellow D-alanine | YADA | - | 426 | 535 | Yellow-Green |

| Cy3B D-alanine | Cy3BADA | - | 558 | 574 | Orange |

| Atto 610 D-alanine | Atto610ADA | - | 614 | 631 | Red |

Note: The exact molecular weights and spectral properties may vary slightly depending on the specific salt form and solvent conditions. Data compiled from multiple sources.[2][9][10][11]

Signaling Pathways and Experimental Workflows

Mechanism of FDAA Incorporation into Peptidoglycan

The incorporation of FDAAs into the bacterial cell wall is primarily mediated by transpeptidases during the final stages of peptidoglycan synthesis. The following diagram illustrates this process.

General Experimental Workflow for FDAA Labeling

A typical experiment involving FDAA labeling of bacteria follows a standardized workflow, which can be adapted for various specific applications.

Experimental Protocols

The following are detailed protocols for common applications of FDAAs. It is recommended to optimize concentrations and incubation times for each bacterial species and experimental condition.

General Protocol for Labeling Gram-Positive Bacteria (e.g., Bacillus subtilis)

-

Culture Preparation: Grow B. subtilis in a suitable medium (e.g., LB broth) at 37°C with shaking to mid-exponential phase (OD600 ≈ 0.4-0.6).

-

FDAA Labeling: Add the desired FDAA to the culture at a final concentration of 0.1-1 mM. For example, use HADA at 250-500 µM.

-

Incubation (Pulse): Incubate the culture under normal growth conditions for a duration equivalent to 2-5% of the doubling time for short pulses (to label active growth zones) or for 1-2 generations for long pulses (to label the entire cell wall).[12]

-

Stopping the Labeling: Stop the incorporation by either chemical fixation (e.g., adding ice-cold 70% ethanol) or by proceeding immediately to washing steps.

-

Washing: Pellet the cells by centrifugation (e.g., 5000 x g for 2 minutes).

-

Resuspend the cell pellet in 1 mL of phosphate-buffered saline (PBS).

-

Repeat the centrifugation and resuspension steps 2-3 times to thoroughly remove unincorporated FDAA.[2]

-

Microscopy: Resuspend the final cell pellet in a small volume of PBS, mount the cells on an agarose (B213101) pad on a microscope slide, and image using appropriate filter sets for the chosen fluorophore.

Optimized Protocol for HADA Labeling in Gram-Negative Bacteria (e.g., Escherichia coli)

Gram-negative bacteria possess an outer membrane that can be a barrier to the entry of some FDAAs. HADA is relatively small and generally penetrates well.[1] This optimized protocol enhances the retention of the label at the division septum.[13]

-

Culture and Labeling: Grow E. coli in a suitable medium at 37°C to mid-exponential phase. Add HADA to a final concentration of 250 µM and incubate for 30 minutes.[13]

-

Stopping Labeling and Initial Wash: To stop label incorporation and preserve the signal, add 1/10th volume of 10x sodium citrate (B86180) buffer (pH 2.25) directly to the culture.[13] Place the culture on ice.

-

Pellet the cells by centrifugation (16,200 x g for 2 minutes at 4°C).

-

Resuspend the pellet in 1.5 mL of ice-cold 1x sodium citrate buffer (pH 3.0) and centrifuge again.[13]

-

PBS Washes: Resuspend the pellet in 1.5 mL of ice-cold PBS (pH 7.4) and centrifuge. Repeat this wash step once more.[13]

-

Fixation and Imaging: Resuspend the cells in PBS. For longer-term storage, cells can be fixed with 3% paraformaldehyde. Image as described in the general protocol.

Protocol for Virtual Time-Lapse Microscopy

This technique uses sequential pulses of different colored FDAAs to create a chronological record of cell wall synthesis on the cell itself.[2]

-

Initial Culture: Grow bacteria to mid-exponential phase as previously described.

-

First Pulse: Add the first FDAA (e.g., a red FDAA like TDL) at a concentration of 250-500 µM. Incubate for a short period (e.g., 5-15 minutes).[2]

-

Wash: Quickly pellet the cells and wash them 2-3 times with pre-warmed growth medium to remove the first FDAA.

-

Second Pulse: Resuspend the cells in fresh, pre-warmed medium containing the second FDAA (e.g., a green FDAA like FDL) at a similar concentration. Incubate for the same duration as the first pulse.

-

Wash: Repeat the washing steps with pre-warmed medium.

-

Third Pulse (Optional): Repeat the process with a third FDAA (e.g., a blue FDAA like HADA).

-

Final Wash and Imaging: After the final pulse, wash the cells with PBS and prepare for microscopy. Image the cells using filter sets for each of the fluorophores used. The spatial arrangement of the different colors will reveal the progression of cell wall synthesis.

Applications in Drug Discovery and Development

FDAAs are increasingly being adopted in drug discovery, particularly for identifying new antibiotics that target the bacterial cell wall.

High-Throughput Screening for Cell Wall Synthesis Inhibitors

FDAAs can be used as a readout in high-throughput screens (HTS) to identify compounds that inhibit peptidoglycan biosynthesis.[8] The principle of such an assay is that effective inhibitors will prevent the incorporation of the FDAA, leading to a decrease or absence of a fluorescent signal.

Conceptual HTS Workflow:

-

Assay Setup: Dispense bacterial cells into a multi-well plate (e.g., 384-well).

-

Compound Addition: Add compounds from a chemical library to the wells. Include positive controls (known cell wall synthesis inhibitors like penicillin) and negative controls (e.g., DMSO vehicle).

-

Incubation: Incubate the plates for a period that allows for measurable cell growth and PG synthesis.

-

FDAA Labeling: Add an FDAA (ideally a fluorogenic RfDAA to avoid washing steps) to all wells.[8]

-

Signal Detection: After a short incubation with the FDAA, measure the fluorescence intensity in each well using a plate reader.

-

Hit Identification: Wells containing compounds that inhibit cell wall synthesis will exhibit significantly lower fluorescence compared to the negative controls.

This approach offers a direct, mechanism-based screen for a critical antibiotic target pathway and can accelerate the discovery of novel antibacterial agents.[14]

Elucidating Mechanism of Action

For compounds with known antibacterial activity but an unknown mechanism, FDAAs can help determine if they target cell wall synthesis. A significant reduction in FDAA incorporation in the presence of the compound would strongly suggest that it acts on the PG biosynthesis pathway.[14] This can be a valuable tool for lead characterization in a drug development pipeline.

References

- 1. Fluorescent D-amino acids - Wikipedia [en.wikipedia.org]

- 2. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Optimized Protocol for the Incorporation of FDAA (HADA Labeling) for in situ Labeling of Peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Serendipity and fluorescent D-amino acids | Lacy Lab [vumc.org]

- 7. Fluorescent Probes for Imaging Bacteria | Tocris Bioscience [tocris.com]

- 8. Fluorogenic D-amino acids enable real-time monitoring of peptidoglycan biosynthesis and high-throughput transpeptidation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. HADA | Fluorescent Probes for Imaging Bacteria | Tocris Bioscience [tocris.com]

- 12. researchgate.net [researchgate.net]

- 13. Optimized Protocol for the Incorporation of FDAA (HADA Labeling) for in situ Labeling of Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluorescent d-amino Acid-Based Approach Enabling Fast and Reliable Measure of Antibiotic Susceptibility in Bacterial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

No-Wash Bacterial Cell Wall Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visualizing the bacterial cell wall is fundamental to understanding bacterial physiology, growth, division, and the mechanisms of antibiotic action. Traditional imaging techniques often involve fixation and permeabilization steps, which can introduce artifacts and are not suitable for observing dynamic processes in live bacteria. Furthermore, conventional fluorescent labeling methods typically require wash steps to remove unbound probes, which can be time-consuming, disrupt the experiment, and are not amenable to high-throughput screening. This guide provides an in-depth overview of no-wash bacterial cell wall imaging techniques, focusing on the core principles, detailed experimental protocols, and quantitative data to aid researchers in selecting and applying these powerful methods.

The primary advantage of no-wash imaging lies in its ability to monitor the dynamics of cell wall synthesis and remodeling in real-time. This is achieved through the use of fluorogenic probes that exhibit a significant increase in fluorescence upon incorporation into the peptidoglycan, the primary structural component of the bacterial cell wall. This guide will focus on two prominent and effective no-wash strategies: bioorthogonal click chemistry with fluorogenic probes and the use of fluorescent D-amino acids (FDAAs), particularly rotor-fluorogenic FDAAs (rfFDAAs).

Core Methodologies

Bioorthogonal Click Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. In the context of bacterial cell wall imaging, this typically involves a two-step "click chemistry" approach:

-

Metabolic Labeling: Bacterial cells are cultured in the presence of a modified monosaccharide precursor of peptidoglycan, such as an azido- or alkyne-functionalized N-acetylmuramic acid (NAM) or D-amino acid.[1][2] These modified sugars are incorporated into the growing peptidoglycan network by the cell's own enzymatic machinery.

-

Fluorogenic Probe Reaction: A fluorogenic probe containing the complementary reactive group (an alkyne or azide) is then added to the culture. The "click" reaction, most commonly a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), occurs specifically between the incorporated sugar and the fluorescent probe.[1][2] Critically, for no-wash imaging, the unbound probe is non-fluorescent or weakly fluorescent, and its fluorescence is "turned on" upon reaction and incorporation into the cell wall.[3]

This two-step labeling strategy offers high specificity and allows for temporal control over the labeling process.

Fluorescent D-Amino Acids (FDAAs)

A more direct, one-step approach to no-wash imaging utilizes fluorescent D-amino acids (FDAAs). These probes are synthetic analogs of D-alanine, a key component of the peptide stem of peptidoglycan. Bacteria incorporate these fluorescent analogs directly into their cell walls via the activity of transpeptidases.[4]

A significant advancement in this area is the development of rotor-fluorogenic FDAAs (rfFDAAs) . These molecules are designed to be non-fluorescent when freely rotating in an aqueous solution. However, upon incorporation into the sterically constrained environment of the peptidoglycan matrix, their rotation is restricted, leading to a dramatic increase in fluorescence.[5][6] This property makes them ideal for no-wash, real-time imaging of peptidoglycan synthesis.[5]

Quantitative Data Summary

The selection of a no-wash imaging technique often depends on factors such as signal strength, specificity, and potential toxicity. The following table summarizes key quantitative data for different no-wash probes.

| Probe Type | Example Probe | Principle | Fluorescence Enhancement | Signal-to-Noise Ratio (SNR) | Reference |

| Fluorogenic Azide Probe | NIR Fluorogenic Azide | SPAAC Click Chemistry | Up to 48-fold | High | [3] |

| Rotor-Fluorogenic FDAA | RfDAA | Rotational Restriction | ~20-fold in viscous media | High | [5] |

| Conventional FDAA | HADA | Intrinsic Fluorescence | - | Lower (requires washing) | [7] |

| Conventional FDAA | NADA | Intrinsic Fluorescence | - | Lower (requires washing) | [7] |

| Conventional FDAA | TDL | Intrinsic Fluorescence | - | Lowest in Gram-negative (permeability issues) | [7] |

Experimental Protocols

Protocol 1: No-Wash Peptidoglycan Labeling using Bioorthogonal Click Chemistry (SPAAC)

This protocol is adapted from methodologies described for labeling with azido-sugars and cyclooctyne (B158145) dyes.[1][2]

Materials:

-

Bacterial culture of interest

-

Growth medium appropriate for the bacterial strain

-

Azido-modified N-acetylmuramic acid (AzNAM)

-

Fluorogenic cyclooctyne-containing dye (e.g., a DBCO-fluorophore conjugate)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microcentrifuge tubes

-

Microscope slides and coverslips

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Metabolic Labeling:

-

Inoculate a fresh culture of bacteria in their appropriate growth medium.

-

Add AzNAM to the culture medium to a final concentration of 1-5 mM. The optimal concentration may need to be determined empirically for each bacterial strain.

-

Incubate the culture under normal growth conditions for a period equivalent to one to three doubling times to allow for incorporation of the azido-sugar into the peptidoglycan.

-

-

Fluorogenic Labeling:

-

Add the fluorogenic cyclooctyne-dye to the culture to a final concentration of 1-10 µM.

-

Incubate for 30-60 minutes at the optimal growth temperature for the bacteria.

-

-

Imaging:

-

Take an aliquot of the labeled bacterial culture.

-

Mount the cells directly onto a microscope slide with a coverslip. An agarose (B213101) pad can be used to immobilize the bacteria for time-lapse imaging.

-

Image the cells using a fluorescence microscope with excitation and emission wavelengths appropriate for the chosen fluorophore. No washing steps are required.

-

Protocol 2: Real-Time Peptidoglycan Imaging with Rotor-Fluorogenic FDAAs (rfFDAAs)

This protocol is based on the use of rfDAAs for wash-free imaging.[5]

Materials:

-

Bacterial culture of interest

-

Growth medium appropriate for the bacterial strain

-

Rotor-fluorogenic D-amino acid (rfDAA) probe

-

Microscope slides and coverslips with agarose pads for time-lapse imaging

-

Fluorescence microscope with appropriate filter sets and environmental chamber for live-cell imaging

Procedure:

-

Cell Preparation:

-

Prepare an agarose pad (1-1.5% agarose in growth medium) on a microscope slide.

-

Mount a small volume of a mid-log phase bacterial culture onto the agarose pad and cover with a coverslip.

-

-

Labeling and Imaging:

-

Place the slide on the microscope stage within an environmental chamber set to the optimal growth temperature for the bacteria.

-

Add the rfDAA probe directly to the edge of the coverslip, allowing it to diffuse under and reach the cells. A final concentration of 100-500 µM is a good starting point, but should be optimized.

-

Immediately begin acquiring images using both phase-contrast and fluorescence channels.

-

For time-lapse imaging, acquire images at regular intervals (e.g., every 1-5 minutes) to monitor the dynamics of cell wall synthesis. The absence of a wash step allows for continuous observation.

-

Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

No-wash bacterial cell wall imaging represents a significant advancement for microbiological research and drug development. By eliminating the need for wash steps, these techniques enable real-time visualization of dynamic cellular processes with minimal perturbation. The use of fluorogenic probes, either through bioorthogonal click chemistry or as rotor-fluorogenic D-amino acids, provides high signal-to-noise ratios and specificity. The detailed protocols and quantitative data presented in this guide offer a starting point for researchers to implement these powerful imaging modalities in their own work, paving the way for new discoveries in bacterial physiology and the development of novel antimicrobial strategies. The ability to perform these assays in a high-throughput manner also opens up new avenues for screening compound libraries for cell wall synthesis inhibitors.[8]

References

- 1. Bioorthogonal Labeling and Click-Chemistry-Based Visualization of the Tannerella forsythia Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioorthogonal Labeling and Click-Chemistry-Based Visualization of the Tannerella forsythia Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. Fluorogenic D-amino acids enable real-time monitoring of peptidoglycan biosynthesis and high-throughput transpeptidation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Strategies of Detecting Bacteria Using Fluorescence-Based Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of Rf470DL in Culture Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Properties of Rf470DL

A summary of the fundamental physicochemical and fluorescent properties of this compound is presented below.

| Property | Value | Reference |

| Chemical Name | N6-[3-[6-[5-[2-Carboxy-2-cyanoethenyl]-2-thienyl]-3,4-dihydro-1(2H)-quinolinyl]-1-oxopropyl]-D-lysine hydrochloride | |

| Molecular Formula | C26H30N4O5S.HCl | [2] |

| Molecular Weight | 547.07 g/mol | [2] |

| Purity | ≥95% (HPLC) | [2] |

| Excitation Wavelength (λex) | ~470 nm | [2] |

| Emission Wavelength (λem) | ~620-640 nm | [1][2] |

| Quantum Yield (Φ) | 0.042 (in PBS with 50% glycerol) | [2] |

| Extinction Coefficient (ε) | 33,106 M-1cm-1 (in PBS with 50% glycerol) | [2] |

| Appearance | Red solid | [3] |

| Storage | Store at -20°C, protect from light | [2][3] |

Solubility of this compound

Currently, the documented solubility for this compound is in dimethyl sulfoxide (B87167) (DMSO).

| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |

| DMSO | 100 | 54.71 | [2] |

The solubility in aqueous culture media is a critical parameter that is influenced by various factors including pH, salt concentration, and the presence of proteins and other organic molecules.[4][5] Therefore, it is imperative for researchers to determine the kinetic solubility of this compound in their specific culture medium of choice.

Experimental Protocol: Kinetic Solubility Assay in Culture Media

This protocol provides a general method for determining the kinetic solubility of this compound in a specific cell culture medium using a plate-based assay that measures light scattering to detect precipitation.[6][7]

Materials:

-

This compound

-

DMSO (anhydrous)

-

Culture medium of interest (e.g., DMEM, RPMI-1640, LB Broth), pre-warmed to 37°C

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Clear-bottom 96-well plates

-

Plate reader with absorbance measurement capabilities (e.g., at 620 nm)

Procedure:

-

Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.[3][8]

-

Create Serial Dilutions: In a separate 96-well plate, perform a 2-fold serial dilution of the 10 mM stock solution in DMSO to generate a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

-

Prepare the Assay Plate: Add 195 µL of the pre-warmed cell culture medium to the wells of a clear-bottom 96-well plate.

-

Add this compound Dilutions: Transfer 5 µL of each concentration from the DMSO dilution plate to the corresponding wells of the assay plate. This will create a final DMSO concentration of 2.5%.

-

Include Controls:

-

Negative Control: 195 µL of medium + 5 µL of DMSO.

-

Blank: 200 µL of medium only.

-

-

Incubate: Cover the plate and incubate at 37°C for a relevant time period (e.g., 2 hours).[6]

-

Measure for Precipitation: Measure the absorbance (optical density) of each well at a wavelength where the compound does not absorb, for example, 620 nm, using a plate reader.[6] An increase in absorbance compared to the negative control indicates the formation of a precipitate.

-

Determine Kinetic Solubility: The highest concentration of this compound that does not show a significant increase in absorbance is considered the kinetic solubility under these experimental conditions.

Caption: Workflow for the Kinetic Solubility Assay.

Stability of this compound in Culture Media

The stability of a compound in culture media is crucial for the reproducibility and interpretation of experimental results, especially in multi-day assays.[6] Degradation of the compound can lead to a decrease in its effective concentration and potential confounding effects from degradation products.[9]

Experimental Protocol: Stability Assessment using HPLC

This protocol describes a general method to determine the stability of this compound in cell culture medium over time using High-Performance Liquid Chromatography (HPLC).[6][10]

Materials:

-

This compound

-

DMSO (anhydrous)

-

Culture medium of interest (e.g., DMEM, RPMI-1640), with and without 10% Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Trifluoroacetic acid (for mobile phase modification)

-

24-well plates (or other suitable sterile culture plates)

-

HPLC system with a suitable detector (e.g., UV-Vis or Fluorescence)

-

C18 reverse-phase HPLC column

Procedure:

-

Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare Working Solution: Prepare a working solution of this compound by diluting the stock solution in the respective media (with and without FBS) to a final concentration relevant to the intended experiments (e.g., 10 µM).

-

Experimental Setup:

-

Add 1 mL of the working solution to triplicate wells of a 24-well plate for each condition (media type, with/without serum).

-

Incubate the plates at 37°C in a humidified incubator with 5% CO₂.

-

-

Sample Collection:

-

At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well.

-

The 0-hour time point should be collected immediately after adding the working solution.

-

-

Sample Preparation for HPLC:

-

To precipitate proteins and stop degradation, add 200 µL of ice-cold acetonitrile to each 100 µL aliquot.

-

Vortex and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitate.

-

Transfer the supernatant to HPLC vials for analysis.

-

-

HPLC Analysis:

-

Develop an appropriate HPLC method to separate this compound from potential degradation products. This will involve optimizing the mobile phase composition, gradient, flow rate, and column temperature.[11][12]

-

Inject the prepared samples onto the HPLC system.

-

Monitor the elution profile at a suitable wavelength (e.g., 470 nm for absorbance or with appropriate fluorescence detection settings).

-

-

Data Analysis:

-

Determine the peak area of the this compound peak at each time point.

-

Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

-

Plot the percentage of this compound remaining versus time to determine its stability profile.

-

Caption: Workflow for Stability Assessment using HPLC.

Signaling Pathway Considerations

While this compound's primary application is the labeling of peptidoglycans in bacteria, it's important to consider its potential off-target effects or interactions when used in complex biological systems, such as co-cultures with mammalian cells. The following diagram illustrates a generalized signaling pathway that could be investigated to assess the impact of a small molecule on host cells.

Caption: A Generalized Signaling Pathway for Host Cell Interaction.

Conclusion

This technical guide provides a foundational understanding of the known properties of this compound and outlines robust, generalized methodologies for determining its solubility and stability in relevant culture media. For successful and reproducible experimental outcomes, it is highly recommended that researchers perform these solubility and stability assessments under their specific experimental conditions. The provided protocols and workflows serve as a starting point for developing a comprehensive understanding of this compound's behavior in a biological context.

References

- 1. Fluorogenic D-amino acids enable real-time monitoring of peptidoglycan biosynthesis and high-throughput transpeptidation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-techne.com [bio-techne.com]

- 3. documents.tocris.com [documents.tocris.com]

- 4. cellculturedish.com [cellculturedish.com]

- 5. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]

- 6. benchchem.com [benchchem.com]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. Rf-470DL I CAS#: 2758364-03-1 I rotor-fluorogenic D-amino acid (RfDAA) I InvivoChem [invivochem.com]

- 9. benchchem.com [benchchem.com]

- 10. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmtech.com [pharmtech.com]

- 12. altabrisagroup.com [altabrisagroup.com]

Methodological & Application

Application Notes and Protocols for Live-Cell Imaging of Bacteria with Rf470DL

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rf470DL is a novel rotor-fluorogenic D-amino acid (RfDAA) probe designed for real-time, no-wash live-cell imaging of peptidoglycan (PG) synthesis in bacteria.[1][2] Its unique mechanism of action, where fluorescence is activated only upon incorporation into the PG, significantly reduces background noise and eliminates the need for wash steps that are often required for conventional fluorescent D-amino acids (FDAAs) like HADA.[1] This feature provides an exceptional temporal resolution for monitoring dynamic processes of bacterial cell wall synthesis.[1] this compound is a valuable tool for studying bacterial growth, cell division, antibiotic mechanisms of action, and for high-throughput screening of transpeptidase inhibitors.[1]

Principle of Action

This compound is a D-lysine derivative conjugated to a molecular rotor. In its free, unbound state in an aqueous environment, the rotor component of the molecule can freely rotate, quenching fluorescence. Upon incorporation into the nascent peptidoglycan by bacterial transpeptidases (both D,D- and L,D-transpeptidases), the rotor's movement is sterically hindered within the rigid PG matrix.[1] This restriction of rotation locks the fluorophore in a fluorescent "on" state, leading to a significant increase in fluorescence intensity.[1] This process allows for the direct visualization of active PG synthesis in real-time.[1]

Data Presentation

Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Weight (unsalted) | 510.6 g/mol | [1] |

| Molecular Weight (as HCl salt) | 547.07 g/mol | [2] |

| Excitation Maximum (λex) | 470 nm | [1][2] |

| Emission Maximum (λem) | 640 nm | [1][2] |

| Extinction Coefficient (ε) | 33,106 M⁻¹cm⁻¹ | [2] |

| Quantum Yield (Φ) | 0.042 | [2] |

| Solubility | Soluble in DMSO up to 100 mM | [2] |

| Storage | Store at -20°C, protect from light | [2][3] |

Comparison of this compound with HADA

| Feature | This compound | HADA (Hydroxycoumarin-amino-D-alanine) | Reference |

| Mechanism | Rotor-fluorogenic (fluorescence upon incorporation) | Constitutively fluorescent | [1] |

| Wash Steps Required | No | Yes (to reduce background) | [1] |

| Excitation Max (λex) | 470 nm | ~400 nm | [1] |

| Emission Max (λem) | 640 nm | ~450 nm | [1] |

| Phototoxicity Concern | Reduced due to longer excitation wavelength | Higher due to lower excitation wavelength | [1] |

| Temporal Resolution | High (continuous imaging) | Lower (requires sequential labeling and washing) | [1] |

Experimental Protocols

Protocol 1: Live-Cell Imaging of Bacterial Peptidoglycan Synthesis on Agarose (B213101) Pads

This protocol is adapted from methods used for imaging Bacillus subtilis and Streptomyces venezuelae.[1]

Materials:

-

Bacterial culture in exponential growth phase

-

This compound probe

-

Lysogeny Broth (LB) or other appropriate growth medium

-

High-quality agarose

-

Microscope slides (cavity slides are recommended)[1]

-

Coverslips

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in DMSO to prepare a stock solution (e.g., 10-100 mM).

-

Store the stock solution at -20°C, protected from light.

-

-

Preparation of Agarose Pads:

-

Prepare a 1-1.5% (w/v) solution of agarose in the appropriate bacterial growth medium (e.g., LB).

-

Heat the mixture until the agarose is completely dissolved.

-

Cool the agarose solution to approximately 50-60°C.

-

Add this compound from the stock solution to the molten agarose to a final concentration of 5-20 µM. The optimal concentration may vary depending on the bacterial species and should be determined empirically.

-

Pipette a small volume of the warm agarose-Rf470DL mixture onto a microscope slide to form a thin pad. For cavity slides, fill the cavity.[1]

-

Allow the agarose pad to solidify completely.

-

-

Cell Preparation and Mounting:

-

Take an aliquot of the bacterial culture from the exponential growth phase.

-

Spot a small volume (1-2 µL) of the cell suspension onto the surface of the solidified agarose pad.

-

Allow the liquid to be absorbed by the pad.

-

Gently place a coverslip over the cells on the agarose pad.

-

-

Live-Cell Imaging:

-

Immediately transfer the slide to the stage of a pre-warmed fluorescence microscope.

-

Use an objective suitable for live-cell imaging (e.g., 60x or 100x oil immersion).

-

Excite the sample at ~470 nm and collect the emission at ~640 nm.

-

Acquire images at desired time intervals to monitor the real-time incorporation of this compound into the peptidoglycan. For rapidly growing bacteria, intervals of 1-5 minutes are recommended.

-

Protocol 2: In Vitro Transpeptidase Activity Assay

This protocol can be used to screen for inhibitors of transpeptidases, such as Penicillin-Binding Proteins (PBPs).[1]

Materials:

-

Purified transpeptidase (e.g., S. aureus PBP4)

-

This compound

-

Synthetic peptidoglycan substrate (e.g., diacyl-L-Ala-D-Glu-L-Lys-D-Ala)[1]

-

Assay buffer (specific to the enzyme)

-

96-well microplate

-

Plate reader capable of measuring fluorescence

Procedure:

-

Prepare Reagents:

-

Prepare solutions of the purified enzyme, this compound, and the synthetic substrate in the assay buffer.

-

If testing inhibitors, prepare serial dilutions of the inhibitor compounds.

-

-

Assay Setup:

-

In a 96-well plate, mix this compound and the synthetic substrate.

-

If applicable, add the inhibitor compounds and incubate for a specified period.

-

Initiate the reaction by adding the purified transpeptidase to the wells.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a plate reader.

-

Measure the fluorescence intensity over time at an excitation of ~470 nm and emission of ~640 nm.

-

An increase in fluorescence intensity indicates enzymatic activity. Inhibition will be observed as a reduction in the rate of fluorescence increase.

-

Visualizations

Caption: A flowchart of the key steps for live-cell imaging of bacteria using the this compound protocol.

Caption: The mechanism of this compound incorporation and fluorescence activation during peptidoglycan synthesis.

References

- 1. Fluorogenic D-amino acids enable real-time monitoring of peptidoglycan biosynthesis and high-throughput transpeptidation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescence Time-lapse Imaging of the Complete S. venezuelae Life Cycle Using a Microfluidic Device - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.tocris.com [documents.tocris.com]

Application Notes and Protocols for Labeling Gram-Positive Bacteria with Rf470DL

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rf470DL is a novel, blue rotor-fluorogenic fluorescent D-amino acid designed for the specific labeling of peptidoglycans in the cell walls of live bacteria. Its unique fluorogenic property—fluorescing only upon incorporation into the peptidoglycan—enables real-time, no-wash imaging of bacterial cell wall biosynthesis.[1] This makes this compound a powerful tool for studying bacterial growth, morphology, and the efficacy of antimicrobial agents that target cell wall synthesis.[2]

This document provides detailed application notes and protocols for the use of this compound in labeling Gram-positive bacteria.

Principle of Action

This compound is a fluorescently labeled D-amino acid analog. Gram-positive bacteria possess a thick, accessible peptidoglycan layer in their cell wall.[2] During cell wall synthesis, penicillin-binding proteins (PBPs), specifically transpeptidases, incorporate D-amino acids into the peptidoglycan structure.[1] this compound mimics these native D-amino acids and is incorporated into the growing peptidoglycan chain by transpeptidases.[1]

The fluorescence of this compound is environmentally sensitive. In its free, unbound state in aqueous solution, the molecule's rotation is unrestricted, leading to minimal fluorescence. However, once incorporated into the rigid structure of the peptidoglycan, its rotation is constrained, causing a significant increase in fluorescence.[1] This "on-off" mechanism allows for the direct visualization of newly synthesized peptidoglycan without the need for washing steps to remove background fluorescence, a significant advantage over traditional fluorescent D-amino acids.[1]

Technical Data

The key specifications for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 547.07 g/mol | |

| Formula | C₂₆H₃₀N₄O₅S·HCl | |

| Excitation Wavelength (λex) | ~470 nm | |

| Emission Wavelength (λem) | ~640 nm | |

| Extinction Coefficient (ε) | 33,106 M⁻¹cm⁻¹ | |

| Quantum Yield (φ) | 0.042 | |

| Solubility | Soluble to 100 mM in DMSO | |

| Purity | ≥95% (HPLC) | |

| Storage | Store at -20°C |

Mechanism of this compound Labeling in Gram-Positive Bacteria```dot

Caption: A streamlined workflow for labeling and imaging live Gram-positive bacteria with this compound.

Expected Results and Data Interpretation

The labeling pattern of this compound can provide insights into the mode of cell wall growth in different bacterial species.

| Bacterial Species | Incubation Time | Expected Labeling Pattern | Reference |

| Streptomyces venezuelae | 15 minutes | Signal localized at growing poles, new branches, and division septa. | [1] |

| Bacillus subtilis | 1 hour | Signal distributed throughout the cell body, consistent with dispersed growth. | [1] |

The lack of significant fluorescence when using the L-enantiomer of this compound confirms that the labeling is mediated by the stereospecific activity of transpeptidases. [1]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or weak fluorescence signal | - Inactive transpeptidases (e.g., stationary phase cells).- Insufficient this compound concentration.- Incorrect filter set on the microscope. | - Use a culture in the logarithmic growth phase.- Increase the concentration of this compound.- Ensure the filter set matches the excitation and emission spectra of this compound. |

| High background fluorescence | - Although designed for no-wash experiments, some media components may cause background.- Cell lysis. | - Image in a buffer solution if media is problematic.- Ensure the bacterial culture is healthy. |

| Cell death or altered morphology | - High concentration of DMSO or this compound. | - Perform a toxicity assay to determine the optimal, non-toxic concentration of this compound and DMSO. This compound has been shown to be highly biocompatible at 1 mM in E. coli and B. subtilis. [1] |

Conclusion

This compound is a highly effective and versatile tool for the real-time visualization of peptidoglycan synthesis in live Gram-positive bacteria. Its fluorogenic nature simplifies experimental workflows by eliminating the need for washing steps, making it ideal for a wide range of applications in microbiology, drug discovery, and cell biology.

References

Application Notes: Real-time Monitoring of Peptidoglycan Synthesis with Rf470DL

Audience: Researchers, scientists, and drug development professionals.

Introduction Peptidoglycan (PG) is a vital component of the bacterial cell wall, providing structural integrity and protecting the cell from osmotic lysis.[1][2][3] Its biosynthesis pathway, particularly the final transpeptidation steps that cross-link the polymer chains, is a primary target for many antibiotics, including the widely successful β-lactams.[1][4][5] The rise of antibiotic resistance necessitates the development of new drugs and high-throughput screening methods to identify novel inhibitors of PG synthesis.[6][7][8][9]

Traditionally, monitoring PG synthesis has relied on methods that are often laborious, require cell fixation, or are endpoint assays, making it difficult to study the dynamics of cell wall growth in real-time.[2][10] Rf470DL is a rotor-fluorogenic D-amino acid (RfDAA) that overcomes these limitations.[1][4] It acts as a substrate for the transpeptidases involved in PG cross-linking and exhibits fluorescence only upon its incorporation into the PG matrix, enabling the direct, real-time visualization of PG synthesis in live bacteria without the need for washing steps.[4][11] This powerful tool facilitates detailed studies of bacterial cell wall dynamics and provides a robust platform for high-throughput screening of potential antibiotic candidates.[1][4]

Principle of Action: A Molecular Rotor

This compound's mechanism is based on its properties as a molecular rotor. In its free, unincorporated state in an aqueous solution, the molecule can undergo rapid internal rotation, which quenches its fluorescence, rendering it effectively non-emissive (the "OFF" state). When a transpeptidase incorporates this compound into the peptide stem of the peptidoglycan, the surrounding macromolecular structure sterically hinders this internal rotation. This restriction forces the molecule into a planar conformation, leading to a significant increase in fluorescence quantum yield (the "ON" state).[1][4] This direct link between incorporation and fluorescence allows for the sensitive and real-time detection of new PG synthesis.

Peptidoglycan Synthesis and this compound Incorporation

Peptidoglycan synthesis concludes in the periplasmic space where Penicillin-Binding Proteins (PBPs) and L,D-transpeptidases (Ldts) catalyze the final cross-linking reactions.[4][5] These enzymes recognize the D-amino acid motifs in the pentapeptide stems of Lipid II precursors. This compound, a D-lysine derivative, mimics these natural substrates and is incorporated into the PG structure by these same enzymes. This allows for the specific labeling of sites where active cell wall synthesis is occurring.

Technical Data and Specifications

Quantitative properties of this compound are crucial for experimental design. The data below has been compiled from technical datasheets and primary literature.[4][11]

| Property | Value | Reference |

| Molecular Weight | 547.07 g/mol | [11] |

| Formula | C₂₆H₃₀N₄O₅S·HCl | [11] |

| Appearance | Solid | [11] |

| Purity | ≥95% (HPLC) | [11] |

| Excitation Wavelength (λex) | ~470 nm | [11] |

| Emission Wavelength (λem) | ~620 - 640 nm | [11] |

| Extinction Coefficient (ε) | 33,106 M⁻¹cm⁻¹ | [11] |

| Quantum Yield (φ) | 0.042 (in PBS with 50% glycerol) | [11] |

| Solubility | Soluble in DMSO up to 100 mM | [11] |

Experimental Protocols

Protocol 1: Real-time Imaging of Peptidoglycan Synthesis in Live Bacteria

This protocol describes how to visualize active PG synthesis in growing bacteria using time-lapse fluorescence microscopy.[4] The method involves spotting cells onto an agarose (B213101) pad containing this compound, which allows for continuous imaging without washing.[4]

Materials:

-

Bacterial strain of interest

-

Appropriate liquid growth medium (e.g., LB)

-

This compound (Tocris, Cat. No. 7406 or equivalent)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Low-melt agarose

-

Cavity slides and coverslips

-

Fluorescence microscope with environmental control and appropriate filter sets

Procedure:

-

Prepare this compound Stock: Dissolve this compound in DMSO to create a 10 mM stock solution. Store at -20°C, protected from light.

-

Culture Bacteria: Inoculate an overnight culture of the desired bacterial strain into fresh medium. Grow cells at their optimal temperature with shaking until they reach the mid-exponential growth phase (e.g., OD₆₀₀ of 0.4-0.6).

-

Prepare Agarose Pad: Prepare a 1.5% (w/v) solution of low-melt agarose in LB medium and heat until fully dissolved. Cool the solution to approximately 50-60°C.

-

Add this compound: Add the this compound stock solution to the warm agarose solution to a final concentration of 0.5 mM. Mix gently but thoroughly.

-

Cast the Pad: Pipette a small volume (e.g., 10 µL) of the this compound-agarose mixture onto a cavity slide and allow it to solidify completely.

-

Mount Cells: Take 1-2 µL of the mid-log phase bacterial culture and spot it onto the center of the solidified agarose pad. Allow the liquid to absorb for 1-2 minutes.

-

Seal and Image: Carefully place a coverslip over the agarose pad. Proceed immediately to the fluorescence microscope.

-